(2-(4-Ethylphenyl)thiazol-4-YL)methanamine
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Overview
Description
(2-(4-Ethylphenyl)thiazol-4-YL)methanamine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a 4-ethylphenyl group and a methanamine group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Ethylphenyl)thiazol-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
(2-(4-Ethylphenyl)thiazol-4-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (2-(4-Ethylphenyl)thiazol-4-YL)methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Phenylthiazol-2-yl)methanamine
- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
- (2-Phenylthiazol-4-ethylamine)
Uniqueness
(2-(4-Ethylphenyl)thiazol-4-YL)methanamine is unique due to the presence of the 4-ethylphenyl group, which can influence its biological activity and chemical reactivity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
885280-80-8 |
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Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C12H14N2S/c1-2-9-3-5-10(6-4-9)12-14-11(7-13)8-15-12/h3-6,8H,2,7,13H2,1H3 |
InChI Key |
UHYPUMJGLKYKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)CN |
Origin of Product |
United States |
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